molecular formula C23H15BrN2O4S B12145548 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one

5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one

Cat. No.: B12145548
M. Wt: 495.3 g/mol
InChI Key: BZUFZNADJZYULW-UHFFFAOYSA-N
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Description

This compound is a pyrrolin-2-one derivative featuring a 4-bromophenyl group at position 5, a 2-furylcarbonyl substituent at position 4, a hydroxyl group at position 3, and a 6-methylbenzothiazol-2-yl moiety at position 1. The furylcarbonyl group introduces a planar conjugated system, which may influence solubility and intermolecular interactions .

Properties

Molecular Formula

C23H15BrN2O4S

Molecular Weight

495.3 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15BrN2O4S/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3

InChI Key

BZUFZNADJZYULW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Br

Origin of Product

United States

Biological Activity

5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a pyrrolinone core, which is often associated with various pharmacological properties. The unique structural features, including a brominated phenyl group and a benzothiazole moiety, suggest diverse interactions with biological systems.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multiple steps, including Friedel-Crafts reactions, condensation reactions, and possibly microwave-assisted techniques to enhance yield and purity. The characterization of the compound can be performed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which help confirm the molecular structure and functional groups present.

1. Aldose Reductase Inhibition

One of the primary biological activities investigated for derivatives of this compound is the inhibition of aldose reductase (AR), an enzyme implicated in diabetic complications. Research indicates that certain derivatives exhibit significant AR inhibitory effects, making them candidates for further exploration in diabetes management.

CompoundStructureAR Inhibition Activity
5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-oneStructureModerate
2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamideStructureHigh

The findings suggest that modifications to the benzothiazole or pyrrolinone structures can enhance AR inhibitory activity, indicating a structure-activity relationship (SAR) worth exploring further .

2. Antimicrobial Properties

Compounds similar in structure to 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one have also been evaluated for antimicrobial activity. The presence of aromatic rings and heterocycles often contributes to their efficacy against various bacterial strains.

3. Anticancer Potential

Research into related pyrazoline derivatives has shown promising anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The incorporation of a benzothiazole unit is thought to enhance these effects due to its electron-withdrawing characteristics, which may facilitate interactions with cellular targets .

Case Studies

Several studies have focused on the biological activities of structurally similar compounds:

  • Aldose Reductase Inhibition : A study demonstrated that derivatives with similar scaffolds showed varying degrees of AR inhibition, suggesting that the brominated phenyl group significantly contributes to this activity .
  • Antimicrobial Screening : Compounds featuring the benzothiazole moiety were tested against a range of pathogens, revealing notable antibacterial effects that warrant further investigation into their mechanisms .
  • Anticancer Activity : A series of pyrazoline derivatives were found to exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(4-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one
  • Molecular Formula : C23H15BrN2O4S
  • Molecular Weight : 495.3 g/mol

Structural Characteristics

The compound features a pyrrolinone ring, which is known for its diverse reactivity and biological significance. Its structure includes:

  • A bromophenyl group, enhancing lipophilicity and potentially influencing pharmacokinetics.
  • A furan carbonyl group, which may contribute to its reactivity and interaction with biological targets.
  • A benzothiazole moiety, recognized for various pharmacological properties.

Medicinal Chemistry

5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one has been investigated for its potential therapeutic effects:

Anticancer Activity

Research has indicated that derivatives of pyrrolinones exhibit significant anticancer properties. This compound's structure allows it to interact with various molecular targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a candidate for developing new antibiotics, especially against resistant strains.

Anti-inflammatory Effects

Studies have reported that similar compounds can modulate inflammatory pathways, suggesting that this specific pyrrolinone may also possess anti-inflammatory properties. This could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Materials Science

In materials science, the unique properties of 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one have been explored for:

Polymer Synthesis

The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of novel materials with enhanced thermal stability and mechanical properties.

Dyes and Pigments

Due to its vibrant color and stability, this compound is being investigated for use in dyes and pigments, particularly in applications requiring strong lightfastness and resistance to environmental degradation.

Environmental Applications

The environmental impact of synthetic compounds is a growing concern. Research into the degradation pathways of this compound can provide insights into its environmental persistence and potential toxicity.

Bioremediation

Preliminary studies suggest that certain microbial strains can degrade similar compounds effectively. Understanding these pathways could lead to bioremediation strategies for contaminated sites involving this pyrrolinone derivative.

Case Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that a related pyrrolinone inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of p53 signaling pathways. This suggests that similar mechanisms may be at play with 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one .

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of pyrrolinone derivatives against multi-drug resistant bacteria. The study found that these compounds disrupted bacterial cell walls and inhibited key metabolic pathways .

Case Study 3: Environmental Impact Assessment

A study focused on the environmental degradation of similar compounds found that microbial consortia could effectively degrade pyrrolinones within weeks, suggesting potential applications in bioremediation efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations in the Benzothiazole Ring
  • Fluorine’s smaller atomic radius may reduce steric hindrance compared to the methyl group, enhancing molecular planarity .
  • 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (): The methoxyphenyl-pyrazolylbenzothiazole system shares a benzothiazole core but lacks the pyrrolin-2-one scaffold.
2.2. Modifications in the Acyl Group
  • 5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1H-pyrrol-2-one ():
    Substituting 2-furylcarbonyl with 4-ethoxybenzoyl introduces a bulkier, electron-rich aromatic system. The ethoxy group enhances hydrophobicity, while the pyridinylmethyl substituent at position 1 increases polarity and hydrogen-bonding capacity compared to the 6-methylbenzothiazole group .

  • 5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1H-pyrrol-2-one ():
    The 3-methyl-4-propoxybenzoyl group adds steric bulk and alkoxy flexibility, which may improve membrane permeability. The morpholinylpropyl chain at position 1 introduces a tertiary amine, enhancing solubility in polar solvents compared to the benzothiazole group .

2.3. Heterocyclic Core Variations
  • 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} (): This compound replaces the pyrrolin-2-one core with a dihydropyrazole-thiazole system.

Key Research Findings and Data Tables

Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent at Position 1 Acyl Group at Position 4 Key Properties Inferred
Target Compound 6-Methylbenzothiazol-2-yl 2-Furylcarbonyl Moderate solubility, planar structure
Compound 3-Pyridinylmethyl 4-Ethoxybenzoyl Higher polarity, H-bond donor
Compound 3-(4-Morpholinyl)propyl 3-Methyl-4-propoxybenzoyl Enhanced solubility, bulky substituent
Table 2: Structural and Electronic Comparisons
Compound Heterocyclic Core Halogen Substituent Notable Interactions
Target Compound Pyrrolin-2-one 4-Bromophenyl Halogen bonding, π-π stacking
Compound Dihydropyrazole-thiazole 4-Bromophenyl Reduced conjugation, steric hindrance
Compound Benzothiazole-pyrazoline None Methoxy-induced polarity

Crystallographic and Computational Insights

  • The SHELX software suite () has been widely used to refine crystal structures of analogous compounds. For example, the morpholinylpropyl derivative () likely exhibits disordered solvent molecules in its crystal lattice due to its flexible side chain, a common challenge addressed via SHELXL’s restraints .
  • Structure validation tools () highlight that bromophenyl-containing analogues often form dense crystal packings due to halogen-mediated interactions, as seen in the target compound .

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